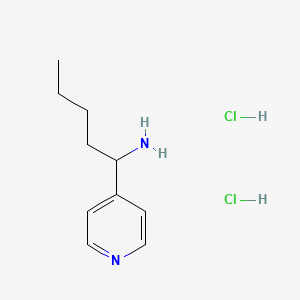

1-(Pyridin-4-yl)pentan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13739086

Molecular Formula: C10H18Cl2N2

Molecular Weight: 237.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18Cl2N2 |

|---|---|

| Molecular Weight | 237.17 g/mol |

| IUPAC Name | 1-pyridin-4-ylpentan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H16N2.2ClH/c1-2-3-4-10(11)9-5-7-12-8-6-9;;/h5-8,10H,2-4,11H2,1H3;2*1H |

| Standard InChI Key | XWVJVIQHOJHKIC-UHFFFAOYSA-N |

| SMILES | CCCCC(C1=CC=NC=C1)N.Cl.Cl |

| Canonical SMILES | CCCCC(C1=CC=NC=C1)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

1-(Pyridin-4-yl)pentan-1-amine hydrochloride belongs to the class of alkylamine derivatives featuring a pyridine ring. The molecular formula is C₁₀H₁₇ClN₂, with a molecular weight of 200.71 g/mol. The compound’s structure consists of a pentyl chain attached to the pyridine ring at the 4-position, with an amine group at the terminal carbon, forming a hydrochloride salt to enhance solubility.

Structural Characteristics

-

Pyridine Ring: The aromatic pyridine moiety contributes to the compound’s basicity and potential for π-π interactions in biological systems.

-

Alkyl Chain: The five-carbon chain introduces hydrophobicity, influencing membrane permeability in pharmacological contexts.

-

Salt Form: The hydrochloride salt improves aqueous solubility, a critical factor for in vitro assays.

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₇ClN₂ | |

| Molecular Weight | 200.71 g/mol | |

| CAS Number | 1864057-03-3 | |

| IUPAC Name | 1-pyridin-4-ylpentan-1-amine; hydrochloride | |

| SMILES | CCCCC(C₁=CC=NC=C₁)N.Cl |

Synthesis and Manufacturing

The synthesis of 1-(pyridin-4-yl)pentan-1-amine hydrochloride typically involves nucleophilic substitution or reductive amination reactions. While detailed protocols are proprietary, general pathways include:

Reductive Amination

-

Aldehyde Formation: Pentanal reacts with pyridine-4-carbaldehyde under basic conditions.

-

Imine Intermediate: The aldehyde-amine condensation forms an imine, which is reduced using sodium borohydride or catalytic hydrogenation .

-

Salt Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt.

Scalability and Industrial Production

Applications in Research

Medicinal Chemistry

Pyridine derivatives are prized for their bioisosteric properties. Although direct studies on this compound are sparse, structurally analogous molecules exhibit:

-

Receptor Modulation: Interaction with serotonin and dopamine receptors, implicating potential in neurological drug development.

-

Enzyme Inhibition: Pyridine-containing amines often inhibit kinases or proteases, making them candidates for anticancer therapies.

Material Science

The compound’s amine group enables functionalization into polymers or coordination complexes, with applications in catalysis and sensor technology.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

The pentan-1-amine variant’s longer chain may enhance lipid solubility compared to its butan-1-amine counterpart . Chirality in the propan-1-amine derivative introduces stereochemical complexity absent in the target compound.

Research Findings and Future Directions

Preclinical Studies

-

In Silico Modeling: Molecular docking studies predict affinity for G protein-coupled receptors (GPCRs), warranting experimental validation.

-

Metabolic Stability: Pyridine amines generally exhibit moderate hepatic clearance, suggesting need for prodrug strategies.

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume